molecular formula C12H10FNO2S B15227308 (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid

Cat. No.: B15227308
M. Wt: 251.28 g/mol
InChI Key: CPHSMWSKMLJIDH-UHFFFAOYSA-N
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Description

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a 4-fluoro-phenylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluoro-phenylamino Group: This step involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with an amine group.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the thiophene ring.

    Thiophene-2-acetic acid: Contains the thiophene ring and acetic acid moiety but lacks the fluorophenyl group.

    4-Fluorophenibut: A GABA receptor agonist with a fluorophenyl group but different overall structure.

Uniqueness

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is unique due to the combination of its fluorophenyl, thiophene, and acetic acid functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a thiophene ring, a fluoro-substituted phenyl group, and an acetic acid moiety. These characteristics suggest potential biological activities, particularly in anti-inflammatory and anticancer applications.

Structural Overview

The molecular structure of this compound can be described as follows:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Fluoro-substituted Phenyl Group : A phenyl ring with a fluorine atom, which can enhance biological activity.
  • Acetic Acid Moiety : Contributes to the compound's solubility and reactivity.

Preliminary studies indicate that this compound may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. By inhibiting mPGES-1, the compound may reduce the production of prostaglandin E2 (PGE2), a mediator of inflammation and cancer progression .

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown efficacy in inhibiting mPGES-1, suggesting that this compound may also exhibit anti-inflammatory effects .
  • Anticancer Potential :
    • The inhibition of PGE2 production is linked to reduced tumor growth in several cancer models. Studies indicate that compounds targeting mPGES-1 can selectively inhibit cancer cell proliferation while minimizing side effects associated with traditional COX inhibitors .
  • Enzyme Interaction Studies :
    • Interaction studies are crucial for understanding the therapeutic potential and mechanism of action. Initial findings suggest that this compound may bind effectively to mPGES-1, leading to significant biological effects at low micromolar concentrations .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
2-(Thiophen-2-yl)acetic AcidThiophene ring with acetic acidInhibitor of microsomal prostaglandin E synthase
4-Fluorophenylacetic AcidFluorinated phenyl group with acetic acidPotential anti-inflammatory properties
3-(Thiophen-2-yl)propanoic AcidThiophene ring with propanoic acidSimilar anti-inflammatory activity

The combination of a fluoro-substituted phenyl group with an amino functional group enhances its biological activity compared to other compounds lacking these specific substitutions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that derivatives of this compound exhibit selective inhibitory activity against mPGES-1 in the low micromolar range, indicating potential for therapeutic applications in inflammation and cancer treatment .
  • Cell Line Experiments :
    • Experiments on A549 lung cancer cell lines showed that certain derivatives induced cell cycle arrest and apoptosis, further supporting their anticancer potential .
  • Structure–Activity Relationship (SAR) :
    • SAR studies indicated that modifications to the thiophene and phenyl groups significantly influence biological activity, providing insights for future drug design .

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-fluoroanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H10FNO2S/c13-8-3-5-9(6-4-8)14-11(12(15)16)10-2-1-7-17-10/h1-7,11,14H,(H,15,16)

InChI Key

CPHSMWSKMLJIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)NC2=CC=C(C=C2)F

Origin of Product

United States

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